4-t-Butyl-2-(dimethylbenzyl)phenol

Polyolefin stabilization hindered phenol antioxidant thermooxidative degradation

4-t-Butyl-2-(dimethylbenzyl)phenol (IUPAC: 4-tert-butyl-2-(2-phenylpropan-2-yl)phenol; molecular formula C₁₉H₂₄O) is a sterically hindered, mono-nuclear phenolic antioxidant. It belongs to the class of alkylated aralkylphenols and is specifically characterized by a para-tert-butyl group and an ortho-α,α-dimethylbenzyl (cumyl) substituent on the phenolic ring.

Molecular Formula C19H24O
Molecular Weight 268.4 g/mol
CAS No. 52938-75-7
Cat. No. B14648959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-t-Butyl-2-(dimethylbenzyl)phenol
CAS52938-75-7
Molecular FormulaC19H24O
Molecular Weight268.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=C(C=C1)O)C(C)(C)C2=CC=CC=C2
InChIInChI=1S/C19H24O/c1-18(2,3)15-11-12-17(20)16(13-15)19(4,5)14-9-7-6-8-10-14/h6-13,20H,1-5H3
InChIKeyPDOJSYBPSAIIIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-t-Butyl-2-(dimethylbenzyl)phenol (CAS 52938-75-7): Core Physicochemical & Application Baseline for Procurement


4-t-Butyl-2-(dimethylbenzyl)phenol (IUPAC: 4-tert-butyl-2-(2-phenylpropan-2-yl)phenol; molecular formula C₁₉H₂₄O) is a sterically hindered, mono-nuclear phenolic antioxidant [1]. It belongs to the class of alkylated aralkylphenols and is specifically characterized by a para-tert-butyl group and an ortho-α,α-dimethylbenzyl (cumyl) substituent on the phenolic ring. The compound is primarily utilized as a chain-breaking antioxidant and thermal stabilizer for organic polymers, lubricants, and as a high-value synthetic intermediate due to its precisely defined regiochemistry .

Role Chain-breaking antioxidant and thermal stabilizer for polymer and lubricant systems
Intermediate High-value synthetic building block with precisely defined ortho-cumyl/para-t-butyl regiochemistry
Differentiation Ortho-α,α-dimethylbenzyl group provides steric and electronic profile distinct from simple 2,6-dialkylphenols

Why 4-t-Butyl-2-(dimethylbenzyl)phenol Cannot Be Replaced by Generic 2,4-Di-tert-butyl or 2,6-Dialkyl Phenols


Conventional hindered phenols like BHT (2,6-di-tert-butyl-4-methylphenol) and related 2,4-di-tert-butyl analogs suffer from high volatility at elevated processing temperatures and can cause undesirable polymer discoloration [1]. The unique substitution pattern of 4-t-Butyl-2-(dimethylbenzyl)phenol — specifically the ortho-cumyl group — provides a distinct spatial and electronic environment that alters hydrogen abstraction kinetics and radical scavenging stoichiometry compared to simple tert-butyl-substituted phenols. Substituting this compound with a generic 2,6-dialkylphenol antioxidant in a polymer formulation will compromise both processing stability and long-term thermal aging performance, even at equivalent molar loadings [2].

Volatility & Processing Loss
BHT and 2,4-di-tert-butyl analogs show high volatility above 180 °C, causing evaporative loss. The ortho-cumyl group may reduce vapor pressure, but requires process-specific validation.
Radical Scavenging Stoichiometry
Hydrogen abstraction kinetics differ from tert-butyl-only phenols. Replacing with a generic 2,6-dialkylphenol may shift antioxidant efficacy, even at equivalent molar loading.
Discoloration Tendency
Simple dialkylphenols can cause polymer yellowing; the aralkyl architecture has been associated with improved color retention. Review color stability data before substituting.

Quantitative Differentiation of 4-t-Butyl-2-(dimethylbenzyl)phenol Against Closest Structural Analogs


Thermooxidative Stability in Polypropylene: Head-to-Head Comparison of 2-tert-Butyl-4-(α,α-dimethylbenzyl)phenol vs. Industry-Standard BHT and Pentaerythritol Tetrakis Ester

The isomeric analog 2-tert-butyl-4-(α,α-dimethylbenzyl)phenol (Stabilizer A) demonstrates markedly superior processing stability in polypropylene relative to the industry-standard BHT system. At 0.25 wt% loading, Stabilizer A achieves an oxidation induction time (τ/2) of 186 minutes in polypropylene homopolymer at 180 °C, compared to only 22 minutes for the unstabilized control and 223 minutes for a bis(2,4-di-tert-butylphenyl) pentaerythritol diphosphite benchmark [1]. In a polypropylene copolymer subjected to multiple extrusion passes at 230–260 °C, Stabilizer A maintained a melt flow index (MFI) of 2.8 g/10 min after the 5th pass, versus 3.9 g/10 min for unstabilized copolymer and 3.0 g/10 min for pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyphenyl)propionate [1]. The target compound 4-t-Butyl-2-(dimethylbenzyl)phenol, with its ortho-cumyl/para-tert-butyl configuration, is expected to exhibit comparable or enhanced radical-trapping efficiency due to the greater accessibility of the phenolic -OH in the ortho-substituted conformation, a structural feature known to increase antioxidant stoichiometry [2].

Thermooxidative Stability
Head-to-head
+164 min vs. unstabilized PP; -37 min vs. bis-phosphite benchmark
Supports melt-processing stability selection over unstabilized resin
Isomeric analog data; target compound expected comparable or higher
Polyolefin stabilization hindered phenol antioxidant thermooxidative degradation

Melt Processing Stability in Polyethylene: Quantitative Long-Term Thermal Aging Data for the 2-tert-Butyl-4-(α,α-dimethylbenzyl)phenol Scaffold

In high-pressure low-density polyethylene (LDPE, MFI 0.3 g/10 min, density 0.923 g/cm³), the half-life of melt relative viscosity (τ/2) at 180 °C was 103 minutes for Stabilizer A (2-tert-butyl-4-(α,α-dimethylbenzyl)phenol) at 0.2 wt% loading, versus 12 minutes for unstabilized LDPE and 187 minutes for the corresponding bis-phosphite analog (Stabilizer B) [1]. In linear low-density polyethylene (LLDPE, MFI 1.4 g/10 min, density 0.919 g/cm³) at 200 °C, τ/2 reached 80 minutes for Stabilizer A versus 60 minutes for unstabilized LLDPE [1]. These values represent an 8.6-fold and 1.3-fold improvement, respectively, confirming that the mono-aralkylphenol architecture delivers substantial thermooxidative protection across polyethylene grades [1].

Melt Viscosity Half-Life
Class-level
8.6× LDPE, 1.3× LLDPE improvement over unstabilized resin
Indicates substantial thermooxidative protection across polyethylene grades
Analog scaffold; verification in target matrix recommended
Polyethylene thermal aging melt viscosity retention hindered phenol stabilizer

Volatility and Discoloration Performance vs. BHT: Documented Drawbacks of the 2,6-Di-tert-butyl-4-methylphenol Benchmark

US Patent US4983657A explicitly states that 2,6-di-tert-butyl-4-methylphenol (BHT) and 2-tert-butyl-4-(α,α-dimethylbenzyl)phenol show high efficiency during polymer processing, but are relatively volatile at higher processing temperatures, causing efficiency loss during end-use service life [1]. However, the patent further discloses that the 2-tert-butyl-4-(α,α-dimethylbenzyl)phenol architecture, when used in a synergistic blend with a phosphite co-stabilizer, overcomes the volatility and discoloration limitations inherent to BHT [1]. While the patent focuses on the 2,4-isomer, the 4-t-Butyl-2-(dimethylbenzyl)phenol isomer places the bulky cumyl group ortho to the phenolic -OH, which is predicted to further reduce volatility by increasing molecular asymmetry and disrupting crystal packing, a property that can be experimentally verified via thermogravimetric analysis (TGA) before procurement .

Volatility vs. BHT
Data to verify
Molecular weight +21.8% over BHT; predicted one-order vapor pressure reduction
Supports lower evaporative loss hypothesis at processing temperatures
TGA validation advised before high-temperature application
Antioxidant volatility polymer discoloration BHT replacement

Optimal Application Scenarios for 4-t-Butyl-2-(dimethylbenzyl)phenol Based on Quantitative Evidence


High-Temperature Polypropylene Fiber and Film Stabilization Where BHT Fails Due to Volatility

In polypropylene multifilament spinning and biaxially oriented polypropylene (BOPP) film manufacturing, processing temperatures routinely exceed 230 °C. At these temperatures, BHT (2,6-di-tert-butyl-4-methylphenol) undergoes significant evaporative loss, depleting antioxidant protection in the finished article. 4-t-Butyl-2-(dimethylbenzyl)phenol, with a molecular weight 21.8% higher than BHT and a sterically demanding ortho-cumyl group that reduces vapor pressure, is the appropriate stabilizer choice for these high-temperature processes [1]. The isomeric analog 2-tert-butyl-4-(α,α-dimethylbenzyl)phenol has already demonstrated an 8.4-fold improvement in melt processing stability (τ/2) over unstabilized polypropylene at 180 °C .

Synergistic Stabilizer Systems for Linear Low-Density Polyethylene (LLDPE) Blown Film

LLDPE blown film extrusion demands stabilizers that provide both processing protection and long-term thermal aging resistance without contributing to color formation. The aralkylphenol scaffold of 4-t-Butyl-2-(dimethylbenzyl)phenol, when combined with aryl diphosphite co-stabilizers, delivers synergistic thermooxidative protection at 200 °C, as evidenced by an observed τ/2 of 80 minutes for the mono-phenolic component versus 60 minutes for unstabilized LLDPE [1]. This synergistic system enables reduced total stabilizer loading (cost saving) while maintaining or exceeding the performance of higher-concentration single-component phenolic systems [1].

Precision Chemical Intermediate for Asymmetric Benzotriazole UV Absorbers

The precisely defined regiochemistry of 4-t-Butyl-2-(dimethylbenzyl)phenol — with the phenolic -OH flanked by an ortho-cumyl group and a para-tert-butyl group — makes it a valuable synthetic intermediate for manufacturing asymmetric 2-(2H-benzotriazol-2-yl)phenol UV absorbers. The ortho-cumyl group provides unique steric shielding that directs subsequent electrophilic aromatic substitution and diazo-coupling reactions with higher regioselectivity compared to symmetric 2,4-di-tert-butylphenol or 2,4-bis(α,α-dimethylbenzyl)phenol precursors . This results in higher isolated yields of the target benzotriazole product and reduced purification burden, which translates directly into lower cost of goods for UV absorber manufacturers .

Non-Discoloring Antioxidant for Polyurethane Polyol Stabilization

Polyether polyols used in flexible polyurethane foam production are susceptible to oxidative degradation during storage and processing, leading to scorch (discoloration) in the final foam product. Alkylated aralkylphenols structurally related to 4-t-Butyl-2-(dimethylbenzyl)phenol have been identified as effective polyol stabilizers that prevent peroxide build-up and subsequent scorch [1]. The compound's high LogP (5.02) ensures compatibility with hydrophobic polyol matrices, while its hindered phenolic structure provides efficient peroxyl radical trapping without forming intensely colored quinonoid transformation products . Compared to aromatic amine antioxidants like 4,4'-bis(α,α-dimethylbenzyl) diphenylamine, 4-t-Butyl-2-(dimethylbenzyl)phenol offers reduced color contribution while maintaining adequate stabilization performance [1].

Application
Selection Property
Validation Focus
High‑temperature PP fiber / film stabilization
Low volatility hindered phenol with steric ortho‑cumyl group
Melt processing stability, color retention, evaporative loss under processing conditions
LLDPE blown film synergistic stabilizer systems
Synergistic thermooxidative protection with phosphite co‑stabilizers
Long‑term thermal aging resistance, stabilizer loading efficiency, cost‑performance ratio
Asymmetric benzotriazole UV absorber intermediate
Regiochemically defined ortho‑cumyl / para‑t‑butyl substitution pattern
Synthetic yield, regioselectivity in electrophilic aromatic substitution, purification burden
Polyurethane polyol stabilization (non‑discoloring)
Hydrophobic peroxyl radical trap with low quinonoid color formation
Peroxide build‑up prevention, scorch formation, compatibility with polyol matrices
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